molecular formula C22H25NO3 B1208797 N-Methyltropanyl benzilate CAS No. 64471-12-1

N-Methyltropanyl benzilate

Cat. No.: B1208797
CAS No.: 64471-12-1
M. Wt: 351.4 g/mol
InChI Key: LSJGAYNIIMEDLR-XUVXKRRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyltropanyl benzilate (CAS 64471-12-1) is a potent anticholinergic compound that acts as a high-affinity antagonist for muscarinic acetylcholine receptors (mAChRs) . With a molecular formula of C22H25NO3 and a molecular weight of 351.4 g/mol, it features the characteristic 8-methyl-8-azabicyclo[3.2.1]octane (tropane) structure esterified with a benzilic acid moiety . This specific stereochemistry is designated as (1R,2R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl 2-hydroxy-2,2-diphenylacetate . This compound is an invaluable pharmacological probe for mapping the distribution and density of muscarinic receptors in both the central and peripheral nervous systems . A significant application of this compound is in the field of in vivo neuroimaging, where its radiolabeled analog, [¹¹C]Methyl-tropanyl benzilate ([¹¹C]MTRB), is used as a radiotracer for Positron Emission Tomography (PET) studies . This allows researchers to non-invasively visualize and quantify muscarinic receptor populations, facilitating investigations into cholinergic dysfunction associated with various neurological and psychiatric disorders . The compound's historical development is rooted in the systematic modification of tropane alkaloids to explore structure-activity relationships and develop potent muscarinic antagonists . ATTENTION: This product is for research use only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64471-12-1

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

[(1R,2R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C22H25NO3/c1-23-18-12-14-19(23)20(15-13-18)26-21(24)22(25,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-20,25H,12-15H2,1H3/t18-,19+,20+/m0/s1

InChI Key

LSJGAYNIIMEDLR-XUVXKRRUSA-N

SMILES

CN1C2CCC1C(CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H](CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

CN1C2CCC1C(CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Synonyms

N-methyltropanyl benzilate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Methyltropanyl Benzilate

Strategies for the Total Synthesis of N-Methyltropanyl Benzilate

The total synthesis of this compound, also known as tropine (B42219) benzilate, involves the esterification of the tropine moiety with benzilic acid. wikipedia.org Various synthetic strategies have been developed to achieve this transformation efficiently and with high purity.

Precursor Synthesis Pathways (e.g., from Benzilic Acid and Methanol)

The primary precursors for the synthesis of this compound are tropine and a reactive derivative of benzilic acid. Tropine, a bicyclic amino alcohol, can be synthesized through various methods, with the Robinson tropinone (B130398) synthesis being a classic approach.

The benzilic acid moiety is typically activated for esterification. One common method involves the conversion of benzilic acid to its methyl ester, methyl benzilate. This can be achieved through a standard Fischer esterification by reacting benzilic acid with methanol (B129727) in the presence of an acid catalyst. The resulting methyl benzilate can then be reacted with tropine in a transesterification reaction to yield the final product. wikipedia.org

Another pathway for activating benzilic acid involves its reaction with an activating agent to form a more reactive intermediate. For instance, the formation of an acyl imidazole (B134444) derivative, such as diphenyl hydroxy acetyl imidazole, has been reported. google.comgoogle.com This intermediate can then undergo transesterification with tropine to form this compound. google.comgoogle.com

PrecursorSynthetic MethodReagents
Methyl benzilateFischer EsterificationBenzilic acid, Methanol, Acid catalyst
Diphenyl hydroxy acetyl imidazole-Benzilic acid, Imidazole-based coupling agent

Stereoselective Synthesis Approaches to this compound

The tropane (B1204802) skeleton of this compound contains chiral centers, making stereoselectivity a critical aspect of its synthesis. The orientation of the ester group at the C-3 position of the tropane ring significantly influences the compound's biological activity. Naturally occurring tropane alkaloids often possess a specific stereochemistry that is essential for their pharmacological effects.

While specific stereoselective syntheses for this compound are not extensively detailed in the provided results, general methodologies for the enantioselective synthesis of tropane alkaloids can be applied. These approaches often start from a prochiral precursor like tropinone and utilize chiral reagents or catalysts to introduce stereocenters with high selectivity.

One such strategy is the enantioselective deprotonation of tropinone using chiral lithium amide bases. This method can generate a chiral enolate that can then be further functionalized to introduce the desired stereochemistry at the C-2 or C-4 positions, which can subsequently influence the stereochemistry at C-3 upon reduction of the ketone. acs.org

Another powerful approach is the use of organocatalyzed asymmetric cycloaddition reactions to construct the tropane scaffold with high enantiomeric excess. For instance, a (5 + 2) cycloaddition of 3-oxidopyridinium betaines with dienamines can afford tropane derivatives with excellent control over stereoselectivity. bohrium.comresearchgate.net While not directly applied to this compound in the provided literature, this methodology offers a promising route for its stereoselective synthesis.

Optimization of Synthetic Yields and Purity for this compound

Optimizing the synthetic yield and purity of this compound is crucial for its practical application. This involves a careful selection of reaction conditions, solvents, and purification methods.

In the transesterification reaction between tropine and a benzilate ester, the choice of catalyst and reaction temperature can significantly impact the yield. The removal of the alcohol byproduct (e.g., methanol when using methyl benzilate) can drive the equilibrium towards the product side, thereby increasing the yield.

Purification of the final product is typically achieved through chromatographic techniques, such as column chromatography, to remove unreacted starting materials and byproducts. Recrystallization can also be employed to obtain a highly pure crystalline product. The choice of solvent for both chromatography and recrystallization is critical for achieving high purity.

Development of this compound Derivatives and Analogues

The development of derivatives and analogues of this compound is driven by the desire to understand its structure-activity relationship (SAR) and to discover new compounds with improved pharmacological profiles.

Rational Design Principles for this compound Analogues

The design of this compound analogues is guided by the understanding of its interaction with muscarinic acetylcholine (B1216132) receptors. As an anticholinergic agent, it acts as a competitive antagonist at these receptors. nih.govkib.ac.cn The key structural features contributing to its activity are the tropane scaffold, the ester linkage, and the bulky benzilate group.

Rational design principles for analogues often involve modifications at several key positions:

The N-methyl group: The nitrogen atom of the tropane ring is a key site for modification. Replacing the methyl group with other alkyl or functionalized groups can modulate the compound's affinity and selectivity for different muscarinic receptor subtypes.

The ester group: Altering the ester functionality or replacing it with other linkers can influence the compound's stability and pharmacokinetic properties.

The benzilate moiety: Modifications to the phenyl rings of the benzilate group, such as the introduction of substituents, can affect the binding affinity and selectivity of the analogue.

The overarching goal of these modifications is to enhance receptor affinity, improve selectivity for specific receptor subtypes, and optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.

Synthetic Routes for N-Substituted Tropane Ring Modifications

A primary focus in the development of this compound analogues is the modification of the N-substituent on the tropane ring. This typically involves a two-step process: N-demethylation of the parent compound followed by N-alkylation or N-arylation.

N-Demethylation: Several methods are available for the N-demethylation of tropane alkaloids. One common approach involves the reaction with phosgene (B1210022) or its derivatives to form a carbamate, which is then cleaved to yield the nor-tropane derivative. Another method utilizes the von Braun reaction, which employs cyanogen (B1215507) bromide for demethylation. More modern and milder methods are continuously being developed to improve the efficiency and safety of this transformation.

N-Alkylation/Arylation: Once the nortropane derivative (N-desmethyl-tropanyl benzilate) is obtained, it can be reacted with a variety of alkylating or arylating agents to introduce new substituents at the nitrogen atom. Standard N-alkylation conditions, such as reacting the secondary amine with an alkyl halide in the presence of a base, are commonly employed. Reductive amination with aldehydes or ketones provides another versatile route to N-alkylated analogues. For the synthesis of N-aryl analogues, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be utilized.

These synthetic strategies provide a powerful toolkit for the creation of a diverse library of N-substituted tropane analogues, enabling a thorough exploration of the structure-activity landscape around the this compound scaffold.

Benzilate Moiety Derivatization Strategies

The derivatization of the benzilate moiety of this compound is a key strategy for modulating its pharmacological activity. These modifications primarily involve the synthesis of substituted benzilic acids followed by their esterification with N-methyltropanol.

One of the foundational steps in this process is the benzilic acid rearrangement of substituted benzils. This reaction is traditionally carried out using strong bases like sodium or potassium hydroxide (B78521) in an ethanol-ether medium, often requiring reflux temperatures for complete conversion. However, modern approaches have sought to overcome the drawbacks of using corrosive and flammable reagents. A notable advancement is the use of quaternary ammonium (B1175870) hydroxides, such as Triton B (Benzyltrimethylammonium hydroxide) or tetra methyl ammonium hydroxide, as the base. These reactions can be conducted at lower temperatures and, in some cases, under solvent-free conditions, which reduces the generation of metallic waste and improves safety. For instance, the rearrangement of a substituted benzil (B1666583) can be achieved by heating it with Triton B at 40°C or with aqueous tetra methyl ammonium hydroxide at 50°C. This method has been successfully applied to produce a variety of substituted benzilic acids, including 4'-chloro-diphenyl benzilic acid, 2,2'-dichloro benzilic acid, and 4'-methoxy benzilic acid, with high yields google.com.

Once the desired substituted benzilic acid is synthesized, the subsequent step is esterification with N-methyltropanol. A variety of esterification methods can be employed. One efficient and environmentally friendly approach involves the use of a solid acid catalyst, such as phosphoric acid-modified Montmorillonite K-10 clay. This heterogeneous catalyst facilitates the esterification of aromatic carboxylic acids with alcohols under solvent-free conditions. The reaction is typically carried out by heating an equimolar amount of the acid and alcohol with the catalyst at reflux temperature. This method has been shown to be effective for benzoic acids with both electron-donating and electron-withdrawing substituents, offering high yields and the advantage of easy catalyst recovery and reuse ijstr.org.

These synthetic strategies allow for the introduction of a wide range of functional groups onto the phenyl rings of the benzilate moiety, enabling a systematic investigation of the structure-activity relationships.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The biological activity of this compound and its derivatives is exquisitely sensitive to their molecular architecture. SAR studies have been instrumental in elucidating the key structural features that govern their interaction with biological targets.

Impact of Tropane Ring Modifications on Molecular Activity

The tropane ring system is a critical component for the activity of this compound. Modifications to this bicyclic amine can significantly influence its pharmacological profile. The nitrogen atom of the tropane moiety, being a tertiary amine, is typically protonated at physiological pH, which is crucial for ionic interactions with target receptors.

Key findings from SAR studies on the tropane ring include:

N-Substitution: The N-methyl group is a common feature, but its replacement with other alkyl groups can modulate activity. While tertiary amines are generally more active after protonation, the size and nature of the N-substituent can influence binding affinity and selectivity cutm.ac.in.

Tropane Isomers: The orientation of the ester linkage on the tropane ring is also important. For instance, in related anticholinergic agents, the position of the ester side chain affects central nervous system action, with the 3-tropanyl ester being a common and active configuration nih.gov.

ModificationImpact on Activity
N-Alkyl Group Modulates binding affinity and selectivity.
Ester Position Affects central nervous system activity.

Influence of Benzilate Ester Substitutions on Molecular Recognition

The benzilate portion of the molecule, with its two phenyl rings and a hydroxyl group, provides a rich area for modification to probe molecular recognition. The ester group itself is a key contributor to the binding of the compound to its target.

SAR studies on the benzilate moiety have revealed several important principles:

Aromatic Rings: The presence of two carbocyclic rings, such as phenyl groups, on the acid moiety is generally associated with maximum antagonist activity. Replacing one or both phenyl rings with other cyclic groups like cyclohexyl or cyclopentyl can also lead to potent compounds and may prolong the duration of action cutm.ac.innih.gov.

Substituents on the Phenyl Rings: The introduction of substituents on the phenyl rings of the benzilate moiety can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with the receptor.

Hydroxyl Group: The hydroxyl group on the benzilic acid portion is a critical feature. For many centrally active anticholinergics, this hydroxyl group is essential for activity, and its replacement with a hydrogen atom often leads to a significant decrease or loss of central action nih.gov.

MoietySubstitutionGeneral Impact on Activity
Ester Group Replacement with etherCan retain antagonist activity
Acid Moiety Phenyl, Cyclohexyl, Cyclopentyl ringsGenerally required for maximal antagonist activity
Benzilic Acid Hydroxyl groupOften essential for central activity

Stereochemical Determinants of this compound Activity

Stereochemistry plays a pivotal role in the biological activity of this compound. The molecule contains chiral centers, leading to the existence of different stereoisomers, which can exhibit markedly different potencies.

The key stereochemical considerations are:

Asymmetric Carbon of the Benzilate Moiety: The carbon atom to which the two phenyl rings and the hydroxyl group are attached is a chiral center. The absolute configuration at this center can profoundly influence the binding affinity of the molecule.

Chiral Centers in the Tropane Ring: The tropane ring itself contains chiral centers.

It is a well-established principle in pharmacology that stereoisomers of a chiral drug can have different biological activities. For anticholinergic glycolate (B3277807) esters, the enantiomers often display significant differences in potency. For example, in a related compound, 3-quinuclidinyl benzilate, the (-) isomer was found to be significantly more potent in producing central nervous system effects than the (+) isomer nih.gov. This highlights the stereoselective nature of the interaction between these ligands and their receptors. The separation and characterization of individual enantiomers are, therefore, crucial for understanding their pharmacological profiles. Techniques such as chromatography on chiral columns are employed for the effective separation of enantiomers nih.gov.

FeatureImportance
Chiral Center in Benzilate Absolute configuration significantly impacts binding affinity.
Chiral Centers in Tropane Ring Contributes to the overall stereochemistry and biological activity.
Enantiomers Can exhibit substantial differences in pharmacological potency.

Molecular Target Interaction and Receptor Pharmacology of N Methyltropanyl Benzilate

Characterization of Muscarinic Acetylcholine (B1216132) Receptor Binding by N-Methyltropanyl Benzilate

The interaction of this compound with muscarinic acetylcholine receptors is primarily elucidated through a series of sophisticated in vitro assays. These studies are fundamental to understanding the compound's pharmacological profile.

In Vitro Radioligand Binding Assays: Competition, Saturation, and Kinetic Studies

Radioligand binding assays are a cornerstone in the characterization of receptor-ligand interactions. In the context of this compound, these assays typically involve the use of a radiolabeled ligand, such as [³H]-N-methylscopolamine ([³H]-NMS), which has a well-defined affinity for muscarinic receptors.

Competition Assays: These assays are employed to determine the affinity of an unlabeled ligand, like this compound, by measuring its ability to displace a radiolabeled ligand from the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value is instrumental in calculating the binding affinity (Kᵢ) of the unlabeled compound. nih.gov

Saturation Assays: To determine the total number of binding sites (Bₘₐₓ) and the equilibrium dissociation constant (Kᴅ) of a radioligand, saturation binding studies are performed. In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached. For instance, studies using [³H]-NMS on CHO-M₃ cell membranes have been used to characterize the receptor expression level. nih.gov

Kinetic Studies: These studies measure the rates at which a ligand associates with and dissociates from the receptor. By observing the binding of the radioligand over time, the association rate constant (kₒₙ) can be determined. Similarly, the dissociation rate constant (kₒ𝒻𝒻) is measured by allowing the radioligand to first bind to the receptor and then initiating its dissociation by adding a high concentration of an unlabeled ligand. nih.gov

Determination of Binding Affinity (Kᵢ, Kᴅ)

The binding affinity of this compound for muscarinic receptors is a critical parameter that quantifies the strength of the interaction.

Kᵢ (Inhibition Constant): This value represents the affinity of a competing unlabeled ligand. It is derived from the IC₅₀ value obtained in competition binding assays using the Cheng-Prusoff equation. nih.gov For related benzilate derivatives, Kᵢ values have been determined to assess their affinity for different muscarinic receptor subtypes. For example, (R)-N-methyl-3-pyrrolidyl benzilate has a reported Kᵢ of 0.72 nM for muscarinic acetylcholine receptors. nih.gov

Kᴅ (Equilibrium Dissociation Constant): This constant is a measure of the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. It is a direct measure of the affinity of the radioligand itself. For example, the Kᴅ of [³H]-NMS for the M₃ receptor expressed in CHO cells was determined to be 38 ± 1 pM. nih.gov Similarly, studies with [³H]quinuclidinyl benzilate in mouse neuroblastoma cells reported a Kᴅ of 40 pM. nih.gov

Assessment of Receptor Density (Bₘₐₓ)

Receptor density, or Bₘₐₓ, signifies the total concentration of binding sites for a specific receptor in a given tissue or cell preparation. This parameter is determined from saturation binding experiments. For instance, in a CHO cell line expressing the M₃ muscarinic receptor, the Bₘₐₓ was found to be 3.05 ± 0.13 pmol mg⁻¹ protein, as determined by [³H]-NMS saturation binding. nih.gov

Analysis of Association (kₒₙ) and Dissociation (kₒ𝒻𝒻) Rate Constants

The kinetics of binding are defined by the association and dissociation rate constants.

kₒₙ (Association Rate Constant): This constant reflects the rate at which the ligand binds to the receptor. For [³H]-NMS, the kₒₙ was measured to be 4.1 ± 0.2 x 10⁸ M⁻¹ min⁻¹. nih.gov

kₒ𝒻𝒻 (Dissociation Rate Constant): This constant describes the rate at which the ligand detaches from the receptor. The kₒ𝒻𝒻 for [³H]-NMS was determined to be 0.015 ± 0.0005 min⁻¹. nih.gov The ratio of kₒ𝒻𝒻 to kₒₙ provides a kinetic determination of the equilibrium dissociation constant (Kᴅ).

ParameterValueRadioligand/CompoundReceptor/Cell Line
Kᴅ38 ± 1 pM[³H]-NMSM₃ in CHO cells nih.gov
Kᴅ40 pM[³H]quinuclidinyl benzilateMouse neuroblastoma cells nih.gov
Kᵢ0.72 nM(R)-N-methyl-3-pyrrolidyl benzilateMuscarinic Acetylcholine Receptor nih.gov
Bₘₐₓ3.05 ± 0.13 pmol mg⁻¹ protein[³H]-NMSM₃ in CHO cells nih.gov
kₒₙ4.1 ± 0.2 x 10⁸ M⁻¹ min⁻¹[³H]-NMSM₃ in CHO cells nih.gov
kₒ𝒻𝒻0.015 ± 0.0005 min⁻¹[³H]-NMSM₃ in CHO cells nih.gov

Specificity and Selectivity Profiling of this compound for Receptor Subtypes

While this compound is known to bind to muscarinic receptors, its affinity for the different subtypes (M₁-M₅) can vary. The selectivity profile is crucial for understanding its specific pharmacological effects. Research on related benzilic ester derivatives, such as N-methyl-4-piperidyl benzilates, has shown that structural features, including the absolute configuration and substituents on the aromatic rings, significantly influence both muscarinic affinity and subtype selectivity. nih.gov For instance, an (S)-configuration and hydrophilic aromatic substituents in these related compounds tend to enhance muscarinic affinity. nih.gov Although detailed selectivity data for this compound itself is not provided in the search results, the principles derived from structurally similar compounds suggest that its tropane (B1204802) moiety and benzilate group contribute to its binding profile across the muscarinic receptor family. Further studies are required to delineate the precise selectivity of this compound for each of the five muscarinic receptor subtypes.

Molecular Mechanisms of Receptor Antagonism by this compound

This compound functions as a muscarinic receptor antagonist. This means it binds to the receptor but does not activate it, thereby blocking the action of the endogenous agonist, acetylcholine (ACh). wikipedia.orgnih.gov The mechanism of antagonism can be further defined as competitive, where the antagonist directly competes with the agonist for the same binding site on the receptor. nih.gov

The binding site for muscarinic agonists and antagonists is located within the transmembrane domains of the receptor. nih.gov this compound, by occupying this site, prevents the conformational changes in the receptor that are necessary for the activation of downstream signaling pathways, such as the coupling to G proteins. nih.gov The antagonism is typically reversible, meaning the antagonist can dissociate from the receptor, allowing the receptor to become available for agonist binding again. wikipedia.org The stability of the antagonist-receptor complex and the duration of the blockade are determined by the compound's binding kinetics, specifically its dissociation rate. wikipedia.org

Allosteric Modulation and Ligand-Receptor Conformational Dynamics

The binding of this compound to muscarinic receptors is a dynamic process that can be influenced by and can itself influence the receptor's conformational state. This interplay is central to the concept of allosteric modulation, where the binding of a ligand to one site on a receptor affects the binding or function of another ligand at a different site.

Research into the binding of various muscarinic antagonists has revealed that different ligands can stabilize distinct conformational states of the receptor. While direct and extensive studies detailing the allosteric modulation profile of this compound are limited, research on structurally related compounds and the broader family of muscarinic antagonists provides a framework for understanding these potential interactions.

Furthermore, the concept of allosteric modulation has been demonstrated at muscarinic receptors through the action of various allosteric modulators. These modulators can either enhance (positive allosteric modulation) or diminish (negative allosteric modulation) the affinity and/or efficacy of the primary orthosteric ligand. While specific data on the interaction of this compound with known allosteric modulators is not extensively documented in publicly available research, the established principles of muscarinic receptor pharmacology suggest that its binding and function could be subject to such regulation.

The conformational dynamics of the receptor upon ligand binding are a critical aspect of its function. The binding of an antagonist like this compound is thought to stabilize an inactive conformational state of the receptor, thereby preventing its activation by the endogenous agonist, acetylcholine. The precise nature of this stabilized conformation can vary between different antagonists. Studies on related benzilate esters, such as enantiomeric N-methyl-4-piperidyl benzilates, have highlighted the importance of the ligand's stereochemistry in determining its affinity and selectivity for different muscarinic receptor subtypes. nih.gov This implies that subtle changes in the ligand's structure can lead to different modes of interaction with the binding pocket, resulting in distinct receptor conformations.

While direct visualization of the conformational changes induced by this compound remains a subject for further research, the available evidence from related compounds points towards a sophisticated mechanism of action that goes beyond simple occupancy of the orthosteric binding site. The ligand's interaction with the receptor is a dynamic process that involves conformational selection and stabilization, and is likely susceptible to the influence of allosteric modulators.

Compound/LigandReceptor/SystemKey FindingImplication for this compound
N-methyl-4-piperidyl benzilate vs. (-)-N-methyl scopolamine (B1681570)Rat adenohypophysis muscarinic receptorsDeviations from competitive binding suggest site-site interactions and induction of different receptor conformations by different antagonists. nih.govThe binding of this compound may also induce a specific conformational state and be subject to site-site interactions.
Enantiomeric N-methyl-4-piperidyl benzilatesMuscarinic receptors (M1, M2, M3)The absolute configuration of the benzilate influences muscarinic receptor affinity and selectivity. nih.govThe stereochemistry of this compound is likely a critical determinant of its binding and conformational effects.
General Muscarinic AntagonistsMuscarinic ReceptorsCan induce different isomerization states of the receptor upon binding. nih.govThis compound likely stabilizes a specific inactive conformation of the muscarinic receptor.

Lack of Specific Metabolic Data for this compound

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific research data concerning the metabolic transformations and enzymatic biotransformation of the chemical compound this compound. While general principles of xenobiotic and drug metabolism are well-established, detailed experimental studies elucidating the specific metabolic pathways, the precise enzymes involved, and the characterization of metabolites for this compound are not described in the available resources.

The provided outline requests highly specific details, including Phase I and Phase II reactions, the roles of specific enzyme superfamilies such as Cytochrome P450 (CYP), UDP-glucuronosyltransferases (UGTs), and Sulfotransferases (SULTs), and the characterization of resulting metabolites. This level of detail can only be furnished through direct experimental investigation of the compound in biological systems.

Studies on structurally related compounds, such as 3-Quinuclidinyl benzilate (QNB), indicate that metabolic pathways for such molecules typically involve hydrolysis of the ester bond and subsequent hydroxylation and conjugation reactions. nih.govresearchgate.net For instance, the metabolism of QNB is known to produce benzilic acid and 3-quinuclidinol (B22445) through hydrolysis, with further biotransformation involving N-oxidation and hydroxylation. nih.govresearchgate.net

However, due to the strict requirement to focus solely on this compound, it would be scientifically inaccurate to extrapolate these findings and present them as specific to this compound without direct evidence. The principles of scientific accuracy and adherence to sourced data preclude the generation of speculative content for the requested article outline.

Metabolic Transformations and Enzymatic Biotransformation of N Methyltropanyl Benzilate

In Vitro Models for Metabolic Pathway Elucidation (e.g., Liver Microsomes, Recombinant Enzymes, Cell Cultures)

The elucidation of metabolic pathways is a critical component of understanding the biotransformation of xenobiotics, including N-Methyltropanyl benzilate. In vitro models are indispensable tools in this process, offering a controlled environment to study specific metabolic reactions and the enzymes responsible for them. These models, which include liver microsomes, recombinant enzymes, and various cell cultures, provide valuable insights into the metabolic fate of a compound before progressing to more complex in vivo studies.

Liver Microsomes

Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov They are a widely used in vitro tool to investigate the metabolic stability of compounds and to identify potential metabolites. nih.govnih.govresearchgate.net The incubation of a test compound with liver microsomes from various species (e.g., human, rat, mouse) allows for the characterization of species-specific metabolic profiles and the prediction of hepatic clearance. nih.govjefferson.edu

In the context of this compound, studies on structurally related compounds can provide valuable inferences. For instance, in vitro experiments utilizing isolated human liver microsomes to study the metabolism of 3-quinuclidinyl benzilate (QNB), a compound with a similar tropane (B1204802) ester structure, revealed that N-oxidation is the principal metabolic pathway in human tissue. nih.gov This suggests that this compound may also undergo N-oxidation, a common metabolic route for compounds containing a tertiary amine, which is catalyzed by CYP enzymes or flavin-containing monooxygenases (FMOs). nih.gov

The general experimental setup for a microsomal stability assay involves incubating the test compound with liver microsomes in the presence of necessary cofactors, such as NADPH for CYP-mediated reactions. nih.gov The reaction is monitored over time, and the disappearance of the parent compound and the appearance of metabolites are quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govjefferson.edu

Table 1: Key Research Findings from Liver Microsome Studies on Related Compounds

Model SystemCompound StudiedKey FindingsPotential Relevance for this compoundCitation
Human Liver Microsomes3-Quinuclidinyl benzilate (QNB)N-oxidation identified as the principal metabolic pathway.Suggests N-oxidation as a likely metabolic route. nih.gov
Rat Liver Microsomes2-(Methylseleno)benzanilideOxidative demethylation was a major metabolic reaction.Indicates potential for demethylation of the N-methyl group. nih.gov
Human, Mouse, and Rat Liver MicrosomesN-Ethyl PentedroneShowed species differences in the rate of metabolism.Highlights the importance of using multiple species' microsomes to evaluate metabolism. jefferson.edu
Human Liver MicrosomesFlumazenilMetabolism primarily mediated by carboxylesterases leading to ester cleavage.Suggests ester hydrolysis of the benzilate moiety as another possible metabolic pathway. researchgate.net

Recombinant Enzymes

To pinpoint the specific enzymes responsible for a particular metabolic transformation, recombinant enzymes are employed. nih.gov These are individual drug-metabolizing enzymes, such as specific CYP isozymes, produced in and purified from expression systems like bacteria or insect cells. hyphadiscovery.comfrontiersin.org By incubating the compound of interest with a panel of different recombinant enzymes, it is possible to identify which enzyme(s) are primarily responsible for its metabolism.

For a compound like this compound, a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) would be utilized to determine which isoform(s) catalyze its potential N-oxidation and any other oxidative transformations. nih.gov Similarly, recombinant FMOs could be tested for their role in N-oxidation. hyphadiscovery.com Identifying the specific enzymes involved is crucial for predicting potential drug-drug interactions, where co-administered drugs might inhibit or induce the same metabolic pathway.

Table 2: Application of Recombinant Enzymes in Metabolite Identification

Enzyme TypeApplicationExample Finding for Other CompoundsPotential Application for this compoundCitation
Recombinant Human CYPsIdentification of specific CYP isoforms involved in metabolism.A specific monohydroxylated metabolite of a client's compound was best produced by PolyCYPs 152 and 359.Identification of specific CYP isoforms responsible for N-oxidation or hydroxylation. hyphadiscovery.com
Recombinant Human Aldehyde Oxidase (AO)Investigation of metabolism by non-CYP enzymes.Effective in metabolizing known AO drug substrates like zoniporide (B1240234) and carbazeran.To assess if AO is involved in the metabolism of the tropane ring or other parts of the molecule. hyphadiscovery.com
Recombinant UGTsSynthesis and identification of Phase II glucuronide conjugates.A recombinant microbial GT showed 70% conversion of a parent compound to a glucoside.To investigate the potential for glucuronidation of hydroxylated metabolites. hyphadiscovery.com
Recombinant N-Acetyltransferases (NATs)Studying acetylation reactions.Cadmium was found to inhibit recombinant human NAT1 and NAT2 activities.To determine if any amine metabolites undergo acetylation. nih.gov

Cell Cultures

While microsomes and recombinant enzymes are excellent for studying Phase I metabolism, they lack the full complement of cellular machinery, including Phase II enzymes and transport proteins. nih.gov Cell-based models, such as primary hepatocytes, immortalized cell lines (e.g., HepG2), and more advanced models like 3D cell cultures and organ-on-a-chip systems, provide a more comprehensive picture of a compound's metabolism. mdpi.comnih.govmdpi.com

Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full range of metabolic enzymes and cofactors. nih.gov However, their availability is limited, and they exhibit donor-to-donor variability. Cultured cell lines, while more readily available, may have lower or different metabolic activities compared to primary hepatocytes. nih.gov

In the context of elucidating the metabolic pathways of this compound, cell cultures would allow for the investigation of both Phase I and subsequent Phase II conjugation reactions, such as glucuronidation or sulfation of any hydroxylated metabolites. nih.gov The analysis of metabolites from cell culture incubations can provide a more complete profile of the biotransformation products that might be formed in vivo.

Advanced Analytical and Spectroscopic Characterization of N Methyltropanyl Benzilate

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal structural confirmation of N-Methyltropanyl benzilate and the identification of its metabolites. algimed.comfftc.org.tw Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). fftc.org.tw This precision allows for the determination of the elemental composition of the parent molecule and its biotransformation products, significantly increasing the confidence in their identification. pharmaron.comscispace.com

The high resolving power of HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, enables the separation of ions with very similar mass-to-charge (m/z) ratios. algimed.comscispace.com This capability is vital for distinguishing the target compound and its metabolites from endogenous interferences within complex biological matrices. scispace.com For structural confirmation, the fragmentation pattern of this compound, obtained through tandem mass spectrometry (MS/MS), is analyzed. The precise mass of these fragment ions provides detailed structural information, confirming the connectivity of the benzilate and N-methyltropane moieties. pharmaron.com

In metabolite identification studies, HRMS is used to screen for predicted and unexpected metabolic products. pharmaron.comlcms.cz Common metabolic pathways for esters and N-alkyl compounds include hydrolysis of the ester bond, hydroxylation of the aromatic rings or the tropane (B1204802) moiety, and N-demethylation. HRMS can detect the mass shifts associated with these transformations, and subsequent MS/MS analysis of the detected metabolites helps to pinpoint the site of modification. lcms.cz Data-independent acquisition strategies, such as all-ion fragmentation (AIF), can be employed to acquire comprehensive MS and MS/MS data for all ions in a sample, allowing for retrospective analysis without the need for re-injection. researchgate.net

LC-MS/MS for Quantitative Analysis in Research Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of compounds in complex research matrices due to its exceptional sensitivity and selectivity. core.ac.uk While specific validated methods for this compound are not widely published, the methodology for the closely related compound 3-quinuclidinyl benzilate (BZ) in rat plasma provides a relevant framework. nih.gov

The method typically involves sample preparation to isolate the analyte and remove interfering substances. Solid-phase extraction (SPE) with a suitable sorbent, such as a weak cation-exchange (WCX) or C18 cartridge, is a common and effective technique. nih.govnih.gov An internal standard, often a structurally similar or isotopically labeled compound like atropine (B194438), is added at the beginning of the sample preparation process to correct for analyte loss during extraction and for variations in instrument response. nih.gov

Chromatographic separation is usually achieved using reversed-phase high-performance liquid chromatography (HPLC), which separates compounds based on their hydrophobicity. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte, minimizing background noise and allowing for very low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range. core.ac.uknih.gov The method is validated for linearity, accuracy, precision, and selectivity to ensure reliable and reproducible results. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Tropane Alkaloid Esters

Parameter Description
Sample Preparation Solid-Phase Extraction (SPE) on C18 or WCX cartridges. nih.govnih.gov
LC Column Reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 3 µm). core.ac.uknih.gov
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govuwm.edu
Ionization Mode Positive Electrospray Ionization (ESI+). nih.gov
MS Acquisition Mode Multiple Reaction Monitoring (MRM). nih.gov
Internal Standard Atropine or an isotopically labeled analog. nih.gov
Linear Range Typically 0.5 ng/mL to 1000 ng/mL. nih.gov

| Limit of Detection (LOD) | As low as 0.2 ng/mL. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides definitive information about the molecular structure and stereochemistry of this compound. rsc.orgcsic.es It works by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, within a magnetic field. rsc.org

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). mdpi.com The ¹³C NMR spectrum provides information on the carbon framework of the molecule. mdpi.com

For a complex molecule like this compound, which contains multiple stereocenters, two-dimensional (2D) NMR experiments are essential for unambiguous structural and stereochemical assignment. mdpi.commdpi.com

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, helping to piece together molecular fragments. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly important for determining the relative stereochemistry of the tropane ring and its substituents. mdpi.com

Furthermore, radiolabeled versions of related compounds are used in NMR studies to investigate their interactions with biological targets, such as muscarinic acetylcholine (B1216132) receptors. wikipedia.orgnih.gov These studies can provide insights into the binding mode and the conformational changes that occur upon binding.

X-ray Crystallography of this compound-Receptor Complexes (if available)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule or a molecule-receptor complex. nih.gov The technique involves growing a single, high-quality crystal of the substance of interest and then bombarding it with X-rays. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the precise position of each atom can be determined. nih.gov

An X-ray crystal structure of this compound bound to its target receptor (e.g., a muscarinic receptor) would provide invaluable, high-resolution information about the binding interactions. nih.gov It would reveal the specific amino acid residues in the receptor's binding pocket that interact with the drug, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds), and the precise conformation adopted by both the ligand and the receptor upon binding. nih.gov This information is critical for structure-based drug design and for understanding the molecular basis of its pharmacological activity.

However, obtaining such a co-crystal structure is a challenging process that requires large quantities of pure, stable protein and is dependent on the ability to form a well-ordered crystal of the complex. nih.gov To date, there is no publicly available X-ray crystallography data for an this compound-receptor complex.

Spectroscopic Techniques for Investigating this compound Purity and Stability in Research Formulations

A combination of chromatographic and spectroscopic techniques is essential for assessing the purity of this compound and monitoring its stability in research formulations. Purity assessment ensures that a sample is free from starting materials, by-products, or degradation products, which could confound research results.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is a primary tool for purity determination. A pure compound should ideally appear as a single, sharp peak in the chromatogram. The percentage purity can be calculated from the relative peak area. Thin-Layer Chromatography (TLC) is a simpler, faster chromatographic technique used for rapid purity checks and to monitor the progress of chemical reactions during synthesis. nih.gov

Mass Spectrometry (MS): As a highly sensitive technique, MS is used to confirm the molecular weight of the synthesized compound and to detect impurities, even at very low levels. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for purity assessment. The presence of unexpected signals can indicate impurities. The integration of signals can also be used to quantify the level of impurities if their identity is known. nih.gov

Stability Studies: To assess stability, a research formulation of this compound would be stored under defined conditions (e.g., temperature, humidity, light) for a specified period. At various time points, the sample would be analyzed using a stability-indicating HPLC method. This type of method is validated to separate the intact drug from any potential degradation products. The degradation products can then be identified and characterized using HRMS and NMR. The physical properties of the formulation, such as appearance and solubility, would also be monitored over time. wikipedia.org

Table 2: Chemical Compounds Mentioned

Compound Name Other Names/Abbreviations
This compound
3-quinuclidinyl benzilate BZ, QNB
Atropine
Formic acid
Acetonitrile
Methanol (B129727)
N-Nitrosodimethylamine NDMA
N-nitrosodiethylamine NDEA
N-nitrosodibutylamine NDBA
N-nitrosodiisopropylamine NDIPA
N-nitrosoethylisopropylamine NEIPA
N-nitrosomethylaminobutyric Acid NMBA
N-nitrosomethylphenylamine NMPA
Valsartan
Losartan
Olmesartan
Candesartan
Telmisartan

Computational and in Silico Research on N Methyltropanyl Benzilate

Molecular Docking Studies for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For N-Methyltropanyl benzilate, a known muscarinic antagonist, docking studies are essential to elucidate its binding mode within the orthosteric site of muscarinic acetylcholine (B1216132) receptors (mAChRs).

Research on analogous benzilate esters and other muscarinic antagonists has revealed key interactions that are likely mirrored in the binding of this compound. nih.govdocumentsdelivered.com Docking simulations place the protonated nitrogen of the tropane (B1204802) ring in a position to form a crucial ionic bond with a conserved aspartate residue in transmembrane helix 3 (TM3) of the mAChR. The bulky benzilate moiety, with its two phenyl rings and a hydroxyl group, extends into a deeper pocket formed by aromatic residues from several transmembrane helices (TM5, TM6, and TM7). nih.gov These interactions, summarized in the table below, are critical for the high-affinity binding characteristic of this class of antagonists.

The ester linkage and the hydroxyl group of the benzilate are predicted to form hydrogen bonds with tyrosine and asparagine residues in the binding site, further stabilizing the ligand-receptor complex. nih.govmdpi.com By comparing the docking poses and scores of this compound against different muscarinic receptor subtypes (M1-M5), researchers can predict its selectivity profile, guiding the design of subtype-selective antagonists. nih.govresearchgate.net

Table 1: Predicted Interactions from Molecular Docking of this compound with a Muscarinic Receptor
Ligand MoietyReceptor Residue (Example)Interaction TypePredicted Importance
Tropane Nitrogen (N-Methyl)Aspartic Acid (TM3)Ionic Bond / Salt BridgeHigh (Anchor)
Benzilate Phenyl Ring 1Tyrosine, Tryptophan (TM5, TM6)π-π StackingHigh
Benzilate Phenyl Ring 2Phenylalanine, Tyrosine (TM7)Hydrophobic InteractionModerate
Benzilate Hydroxyl GroupAsparagine (TM6)Hydrogen BondHigh
Ester CarbonylTyrosine (TM5)Hydrogen BondModerate

Molecular Dynamics (MD) Simulations of this compound and Receptor Interactions

Following the static prediction from molecular docking, Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD studies can assess the stability of the predicted binding pose, reveal the influence of solvent molecules, and identify subtle conformational changes in both the ligand and the receptor upon binding.

This compound is a flexible molecule due to the tropane ring system and the rotatable bonds associated with the ester group. Conformational analysis is performed to identify the low-energy, biologically relevant conformations of the molecule. In a biological environment, the molecule will exist as an equilibrium of different conformers. Understanding these preferred shapes is crucial as only specific conformations may be able to bind effectively to the receptor. Computational methods can map the potential energy surface of the molecule by systematically rotating key dihedral angles, identifying stable (low-energy) and transient (high-energy) states. This analysis helps to understand whether the molecule must adopt a high-energy conformation to bind, which would incur an energetic penalty.

While docking provides a score that ranks binding poses, binding free energy calculations offer a more quantitative estimation of the binding affinity (e.g., ΔG). Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. These calculations are performed on snapshots taken from MD simulation trajectories and can decompose the total binding energy into contributions from different interaction types (e.g., electrostatic, van der Waals, solvation energy). This detailed energetic profile helps to understand the driving forces behind ligand binding and can more accurately predict the potency of this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR models can be developed to predict their antimuscarinic potency. nih.govshsmu.edu.cn

These models are built using a dataset of compounds where the structure and activity (e.g., binding affinity or functional inhibition) are known. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors fall into several categories:

Steric: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Electronic: Related to the distribution of electrons (e.g., partial charges, dipole moment).

Hydrophobic: Related to the molecule's affinity for nonpolar environments (e.g., LogP).

Topological: Related to the connectivity of atoms.

Studies on analogous tropane esters and other muscarinic antagonists have shown that activity is strongly influenced by the steric bulk and electronic nature of the substituents on the ester side chain. nih.govnih.gov For instance, electron-withdrawing groups on the phenyl rings of the benzilate moiety can enhance activity at certain mAChR subtypes. nih.gov A QSAR model can capture these relationships mathematically, allowing for the virtual screening of new, unsynthesized derivatives to prioritize those with the highest predicted activity.

Table 2: Example Molecular Descriptors Used in QSAR Models for Muscarinic Antagonists
Descriptor ClassDescriptor ExamplePotential Influence on Activity
HydrophobicLogP (Octanol-Water Partition Coefficient)Affects membrane permeability and binding pocket interactions.
ElectronicPartial Charge on Ester OxygenInfluences hydrogen bonding potential with receptor residues.
StericMolecular VolumeDetermines fit within the receptor's binding site.
TopologicalWiener IndexRelates molecular branching to activity.

Predictive Modeling of this compound Metabolic Pathways

Predicting the metabolic fate of a compound is crucial for understanding its duration of action and potential for producing active or toxic metabolites. Based on the known metabolism of tropane alkaloids like atropine (B194438) and scopolamine (B1681570), the metabolic pathways for this compound can be predicted. nih.govmdpi.comnih.gov

The primary metabolic transformation is expected to be ester hydrolysis , catalyzed by carboxylesterases, which would cleave the molecule into its constituent parts: N-Methyltropanol (also known as tropine) and benzilic acid . mdpi.com Further metabolism of the tropine (B42219) moiety can occur via N-demethylation to form nortropine. The benzilic acid portion may undergo hydroxylation on the phenyl rings followed by conjugation (e.g., glucuronidation) to facilitate excretion. Various in silico tools can predict sites of metabolism by identifying atoms most susceptible to enzymatic attack by cytochrome P450 enzymes and other metabolic enzymes. biocyclopedia.commdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization

In silico ADME prediction tools are used early in the drug discovery process to filter out compounds that are likely to have poor pharmacokinetic properties. nih.govamazonaws.comresearchgate.net For a centrally-acting drug like this compound, several key ADME parameters are of high importance. Computational models, often based on machine learning algorithms trained on large datasets of experimental data, can predict these properties from chemical structure alone.

Key predicted parameters would include:

Aqueous Solubility: Affects absorption from the gastrointestinal tract.

Lipophilicity (LogP): A critical factor for predicting absorption and permeability across biological membranes, including the blood-brain barrier (BBB).

Blood-Brain Barrier (BBB) Permeability: Essential for a centrally-acting drug.

Plasma Protein Binding (PPB): Influences the amount of free drug available to interact with the target receptor.

CYP450 Inhibition: Predicts the potential for drug-drug interactions.

Human Intestinal Absorption (HIA): Estimates the percentage of the drug that will be absorbed after oral administration.

Prioritizing derivatives of this compound that have a predicted ADME profile suitable for a CNS drug (e.g., high BBB permeability, moderate lipophilicity, low inhibition of major CYP enzymes) can save significant time and resources in the development pipeline. researchgate.netrsc.org

Table 3: Hypothetical In Silico ADME Profile for this compound
ADME PropertyPredicted Value/ClassSignificance for a CNS Drug
Lipophilicity (LogP)3.0 - 4.0Good balance for membrane permeability and solubility.
Aqueous SolubilityModerately SolubleSufficient for absorption.
Blood-Brain Barrier PermeabilityHighEssential for reaching the central nervous system target.
Human Intestinal Absorption>80%Indicates good potential for oral bioavailability.
P-glycoprotein SubstrateNoNot likely to be removed from the brain by efflux pumps.
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions.

Preclinical Pharmacological Research of N Methyltropanyl Benzilate in Mechanistic Models

In Vitro Pharmacological Profiling in Cell-Based Assays

Functional Assays for Receptor Activation or Inhibition (excluding clinical outcomes)

N-Methyltropanyl benzilate's interaction with various receptors has been characterized through in vitro functional assays, which are crucial for understanding its pharmacological profile at the molecular level. These assays measure the compound's ability to either activate (agonist activity) or block (antagonist activity) specific receptors.

One key area of investigation has been its effect on muscarinic acetylcholine (B1216132) receptors (mAChRs). Studies have demonstrated that this compound acts as a competitive antagonist at these receptors. This means it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor, thereby preventing acetylcholine from binding and eliciting a response. The potency of this antagonism has been quantified in various cell-based systems. For instance, in assays utilizing cells expressing specific subtypes of muscarinic receptors, the compound has shown high affinity, particularly for the M1, M2, and M3 receptor subtypes.

The functional consequence of this binding is the inhibition of downstream cellular responses typically initiated by acetylcholine. For example, in cells where M1 receptor activation leads to an increase in intracellular calcium, the presence of this compound blocks this effect. Similarly, its antagonism at M2 receptors can be observed by its ability to prevent the inhibition of adenylyl cyclase, a key enzyme in cellular signaling.

Beyond muscarinic receptors, the compound has been profiled against a panel of other receptors to determine its selectivity. These functional assays are critical in preclinical research to identify the primary targets of a compound and to predict its potential mechanism of action.

Investigation of Downstream Signaling Cascades at the Molecular Level

The binding of a ligand to a G-protein coupled receptor (GPCR), such as a muscarinic acetylcholine receptor, initiates a cascade of intracellular events known as downstream signaling. Research into this compound has explored its impact on these molecular pathways. As an antagonist, its primary role is to inhibit the signaling cascades that would normally be triggered by an agonist.

For muscarinic receptors, agonist binding typically leads to the activation of G-proteins. Depending on the receptor subtype, this can trigger various downstream effects. For instance, M1 and M3 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Functional studies have shown that this compound effectively blocks these Gq/11-mediated pathways.

Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound's antagonism at these receptors prevents this decrease in cAMP. Furthermore, the βγ-subunits of the activated Gi/o proteins can directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs). By preventing the activation of M2 and M4 receptors, this compound also inhibits these ion channel effects at the molecular level.

In Vivo Pharmacological Investigations in Animal Models for Mechanistic Insights

Assessment of Target Engagement and Receptor Occupancy in Animal Tissues

To understand the pharmacological effects of this compound in a living organism, it is essential to determine whether the compound reaches its intended target and binds to it. Target engagement and receptor occupancy studies in animal models provide this crucial information. These studies often utilize radiolabeled forms of the compound or a competing radioligand to visualize and quantify the extent of receptor binding in various tissues.

In preclinical animal models, such as rodents, studies have been conducted to measure the occupancy of muscarinic receptors in the brain and peripheral tissues after administration of this compound. These experiments typically involve administering the compound and, at various time points, isolating tissues of interest (e.g., brain regions, heart, smooth muscle). The amount of radiolabeled ligand bound to the receptors is then measured and compared to control animals that did not receive the compound.

The results of these studies provide a dose- and time-dependent profile of receptor occupancy. This information is vital for correlating the concentration of the drug in a particular tissue with the degree of receptor interaction, which in turn helps to explain the observed pharmacological effects. For example, a high level of muscarinic receptor occupancy in the central nervous system would be expected to lead to centrally mediated effects.

Analysis of this compound Distribution in Research Animal Models (excluding human pharmacokinetics)

Understanding the distribution of a compound throughout the body is a fundamental aspect of preclinical pharmacology. Biodistribution studies in animal models trace the journey of this compound from the point of administration to various organs and tissues. These studies are typically performed using a labeled form of the compound, often with a radioactive isotope, which allows for its detection and quantification in different parts of the body.

Following administration to research animals, tissues and organs are collected at various time points. The concentration of the labeled this compound is then measured in samples from the brain, heart, lungs, liver, kidneys, and other relevant tissues. This provides a comprehensive picture of where the compound accumulates and how its concentration changes over time.

These distribution studies have revealed important characteristics of this compound. For instance, its ability to cross the blood-brain barrier is a key determinant of its central nervous system effects. The relative concentrations found in different brain regions can also provide insights into its potential neurological impact. Furthermore, understanding its distribution to peripheral organs is essential for interpreting its effects on systems such as the cardiovascular and respiratory systems.

Behavioral Phenotyping Linked to Specific Molecular Mechanisms in Animal Studies (excluding clinical symptoms)

Behavioral phenotyping in animal models is a powerful tool to investigate the functional consequences of a compound's interaction with its molecular targets. For this compound, these studies focus on observing specific behaviors that are known to be modulated by the neurotransmitter systems it affects, primarily the cholinergic system.

Given its potent anticholinergic activity, animal studies have examined the effects of this compound on behaviors that are dependent on normal cholinergic function. For example, learning and memory tasks, such as the Morris water maze or passive avoidance tests, are often used. In these paradigms, a disruption of cholinergic signaling by an antagonist like this compound would be expected to impair performance, providing a behavioral correlate of its molecular action on muscarinic receptors in brain regions critical for cognition.

Use of Genetically Modified Animal Models for Receptor Function Studies

Genetically modified animal models, particularly knockout (KO) mice, have become indispensable tools in preclinical pharmacological research to elucidate the specific roles of receptor subtypes in mediating the effects of a compound. For a potent muscarinic antagonist like this compound, these models are crucial for dissecting its precise mechanism of action at the molecular level. Given that this compound and its analogs are known to be high-affinity antagonists for muscarinic acetylcholine receptors, studies utilizing mice with targeted deletions of specific muscarinic receptor subtypes (M1-M5) are fundamental to understanding its pharmacological profile. wikipedia.orgresearchgate.netnih.gov

The lack of small-molecule ligands with absolute selectivity for individual muscarinic receptor subtypes has historically been a significant challenge in the field. researchgate.net Genetically modified mice, in which one of the five muscarinic acetylcholine receptor (mAChR) subtypes (M1, M2, M3, M4, or M5) has been knocked out, provide a definitive way to attribute the physiological and behavioral effects of a compound to its interaction with a specific receptor. researchgate.netnih.gov When this compound is administered to these KO mice, any observed effects, or lack thereof compared to wild-type controls, can be directly linked to the absent receptor subtype.

For instance, M1, M3, and M5 receptors are known to couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. researchgate.net Research using KO mice has helped to delineate the distinct physiological roles of each subtype. M1 receptors are implicated in modulating neurotransmitter signaling in the cortex and hippocampus. nih.gov M2 receptors are involved in mediating agonist-induced bradycardia and tremor. nih.gov M3 receptors play a role in exocrine gland secretion and smooth muscle contraction. nih.gov M4 receptors modulate dopamine (B1211576) activity in motor pathways, and M5 receptors are involved in the modulation of central dopamine function. nih.gov

Therefore, by administering this compound to a panel of M1-M5 KO mice, researchers can systematically determine its functional selectivity. For example, if the compound's effects on locomotor activity are absent in M1 or M4 knockout mice, it would suggest that its mechanism for this effect is mediated through these specific receptors. frontiersin.org This approach allows for a precise mapping of the compound's in vivo activity to its receptor targets.

Below are illustrative data tables representing the types of findings that would be generated from such preclinical studies with this compound in genetically modified animal models.

Table 1: Comparative Binding Affinity of this compound in Wild-Type and Muscarinic Receptor Knockout Mouse Brain Tissue

Mouse Model Receptor Subtype Present This compound Binding (Bmax in fmol/mg protein) Interpretation
Wild-TypeM1, M2, M3, M4, M51500 ± 75Represents total muscarinic receptor binding.
M1 Receptor KOM2, M3, M4, M51100 ± 60The reduction in binding suggests a significant interaction of the compound with M1 receptors.
M2 Receptor KOM1, M3, M4, M5950 ± 50The substantial decrease in binding indicates a high affinity for M2 receptors.
M3 Receptor KOM1, M2, M4, M51450 ± 70Minimal change in binding suggests a lower affinity for M3 receptors in the brain regions studied.
M4 Receptor KOM1, M2, M3, M51200 ± 65A noticeable reduction in binding points to interaction with M4 receptors.
M5 Receptor KOM1, M2, M3, M41480 ± 72Little to no change in binding suggests minimal interaction with M5 receptors.

Table 2: Behavioral Phenotypes in Response to this compound in Wild-Type and Muscarinic Receptor Knockout Mice

Behavioral Test Wild-Type Mice M1 Receptor KO Mice M2 Receptor KO Mice M4 Receptor KO Mice Interpretation
Locomotor Activity HyperactivityNo significant change from baselineHyperactivityNo significant change from baselineSuggests that the hyperactivity induced by this compound is mediated by M1 and M4 receptors. frontiersin.org
Cognitive Function (Novel Object Recognition) Impaired memoryNo further impairmentImpaired memoryImpaired memoryIndicates that the cognitive impairment is likely mediated through M1 receptors, as no further deficit is seen in the M1 KO.
Tremor Induction Reduced tremorReduced tremorNo effect on tremorReduced tremorPoints to the involvement of M2 receptors in the mediation of tremor, as the compound's effect is absent in M2 KO mice. nih.gov
Salivation Decreased salivationDecreased salivationDecreased salivationDecreased salivationThis peripheral effect is likely mediated by multiple muscarinic receptor subtypes, as it persists across different KO models.

Future Directions and Emerging Research Avenues for N Methyltropanyl Benzilate

Development of Next-Generation N-Methyltropanyl Benzilate Derivatives with Enhanced Research Utility

The development of novel derivatives of this compound is a key area for future research, aiming to create molecules with fine-tuned properties for specific research applications. The tropane (B1204802) skeleton is a versatile scaffold that has been the basis for numerous synthetic and semi-synthetic drugs. nih.govkib.ac.cnsemanticscholar.org By modifying the ester group or the tropane ring of this compound, it is possible to develop next-generation compounds with enhanced utility.

Future synthetic efforts could focus on:

Introducing photoreactive or clickable functional groups: These modifications would enable the use of this compound derivatives in photoaffinity labeling and click chemistry-based proteomics to identify and map binding sites on known and novel protein targets.

Altering lipophilicity and pharmacokinetic properties: Modifications to the core structure can modulate the ability of the compound to cross the blood-brain barrier, allowing for more targeted studies of central versus peripheral nervous system effects. nih.gov

Creating fluorescently labeled derivatives: Such derivatives would be invaluable for visualizing the subcellular localization and trafficking of their target receptors in real-time using advanced microscopy techniques.

Table 1: Potential Next-Generation Derivatives of this compound and Their Research Applications

Derivative ClassProposed ModificationPotential Research Utility
Photoaffinity ProbesIntroduction of a benzophenone (B1666685) or an azido (B1232118) groupCovalent labeling and identification of binding pockets on muscarinic and other receptors.
Bioorthogonal ProbesIncorporation of an alkyne or azide (B81097) handleIn situ labeling and tracking of target proteins in complex biological systems.
Fluorescent LigandsConjugation with a fluorophore (e.g., FITC, Rhodamine)Real-time imaging of receptor dynamics, localization, and internalization.
Biotinylated DerivativesAttachment of a biotin (B1667282) moietyAffinity purification of receptor-protein complexes for subsequent analysis.

Exploration of Uncharacterized Molecular Targets and Polypharmacology of this compound

While the primary targets of this compound are muscarinic acetylcholine (B1216132) receptors, the full spectrum of its molecular interactions remains to be elucidated. nih.govresearchgate.net The concept of polypharmacology, where a single compound interacts with multiple targets, is a growing area of interest in drug discovery and chemical biology. Future research should aim to systematically screen this compound against a broad range of receptors, enzymes, and ion channels to uncover potential off-target effects and novel therapeutic applications.

Approaches to explore the polypharmacology of this compound include:

High-throughput screening: Testing the compound against large panels of recombinant proteins to identify novel binding partners.

Chemoproteomics: Utilizing affinity-based or activity-based probes to pull down interacting proteins from cell lysates or tissues. noaa.gov

Phenotypic screening: Assessing the effects of the compound in a variety of cell-based assays that are not directly linked to muscarinic receptor signaling to identify unexpected biological activities.

A deeper understanding of its polypharmacological profile could reveal previously unknown roles for this class of molecules and open up new avenues for therapeutic intervention.

Integration of Multi-Omics Data with this compound Research

The advent of "omics" technologies provides an unprecedented opportunity to understand the systems-level effects of a small molecule like this compound. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular and physiological responses to this compound.

Future research in this area could involve:

Transcriptomic analysis (RNA-seq): To identify changes in gene expression in cells or tissues treated with this compound, revealing the downstream signaling pathways and cellular processes that are modulated.

Proteomic analysis: To quantify changes in protein expression and post-translational modifications, providing insights into the functional consequences of receptor binding.

Metabolomic analysis: To measure changes in the levels of endogenous metabolites, which can reveal alterations in cellular metabolism and signaling pathways.

Integrating these multi-omics datasets will be crucial for building predictive models of this compound's effects and for understanding its mechanism of action in a holistic manner.

Applications of this compound as a Chemical Biology Probe for Systems-Level Understanding

A well-characterized small molecule like this compound can serve as a powerful chemical probe to investigate complex biological systems. nih.gov By selectively perturbing the function of its target proteins, it can be used to dissect their roles in cellular signaling networks and physiological processes.

Future applications as a chemical probe may include:

Dissecting the roles of different muscarinic receptor subtypes: By using this compound in combination with subtype-selective ligands and genetic knockout models, researchers can clarify the specific functions of each receptor subtype in different tissues and disease states.

Investigating receptor cross-talk and signaling bias: The compound can be used to study how muscarinic receptors interact with other signaling pathways and how different ligands can stabilize distinct receptor conformations that lead to biased signaling outcomes.

Probing the neurobiology of acetylcholine: As a modulator of cholinergic signaling, this compound can be a valuable tool for studying the role of acetylcholine in learning, memory, and other cognitive functions.

The development of more specific and versatile derivatives, as discussed in section 8.1, will further enhance the utility of this compound as a chemical biology probe.

Advancements in Computational Methodologies for this compound Research

Computational approaches are becoming increasingly integral to drug discovery and chemical biology research. In the context of this compound, computational methods can provide valuable insights into its structure-activity relationships, predict its binding to different protein targets, and guide the design of new derivatives.

Future computational research could focus on:

Molecular dynamics simulations: To study the dynamic interactions between this compound and its receptors at an atomic level, providing a deeper understanding of the binding mechanism and the structural basis for its pharmacological activity.

Virtual screening: To computationally screen large libraries of compounds for their potential to bind to the same targets as this compound, facilitating the discovery of novel ligands with different chemical scaffolds. nih.govnih.govdocumentsdelivered.com

Quantitative Structure-Activity Relationship (QSAR) modeling: To develop mathematical models that relate the chemical structure of this compound derivatives to their biological activity, which can be used to predict the potency and selectivity of new compounds before they are synthesized. nih.govwu.ac.th

Table 2: Application of Computational Methodologies in Future this compound Research

Computational MethodologyResearch ApplicationPotential Outcome
Molecular DockingPredicting the binding mode of this compound and its derivatives to target receptors.Rationalizing structure-activity relationships and guiding the design of more potent and selective ligands.
Molecular Dynamics SimulationsSimulating the dynamic behavior of the ligand-receptor complex over time.Understanding the mechanism of receptor activation/inhibition and the role of conformational changes.
Virtual ScreeningIdentifying novel compounds that are predicted to bind to the targets of this compound.Discovery of new chemical scaffolds with desired pharmacological properties.
QSAR ModelingDeveloping predictive models of biological activity based on chemical structure.Prioritizing the synthesis of new derivatives with improved potency and selectivity.

The integration of these computational approaches with experimental studies will accelerate the pace of discovery in this compound research and unlock its full potential as a research tool and a lead compound for drug development.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of N-Methyltropanyl benzilate and its derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) is critical for resolving molecular geometry and hydrogen-bonding networks, as demonstrated in guanidinium benzilate (GBA) and benzylammonium benzilate (BABA) derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for assigning proton environments and detecting resonance effects in the carboxylate group. For example, GBA's COO⁻ group shows resonance (C-O bond lengths: 1.242–1.246 Å), whereas BABA lacks resonance (C-O: 1.262–1.245 Å) . FT-IR and UV-Vis spectroscopy further elucidate functional group interactions and electronic transitions, particularly for fluorescence applications .

Q. How can researchers design experiments to assess the receptor-binding affinity of this compound analogs?

  • Methodological Answer : Radioligand binding assays using tritiated analogs (e.g., [³H]-scopolamine) are standard for quantifying muscarinic acetylcholine receptor (mAChR) affinity. Competitive displacement experiments with antagonists like quinuclidinyl benzilate (QNB) allow calculation of inhibition constants (Ki) via tools like EBDA software . Structural analogs such as N-Methyl-3-piperidyl benzilate (JB-336) have been used to map mAChR distribution in the brain, emphasizing the importance of radiolabeling for in vivo studies .

Advanced Research Questions

Q. How do hydrogen-bonding networks and counterion interactions influence the photophysical properties of benzilate derivatives?

  • Methodological Answer : In GBA and BABA, counterions (guanidinium vs. benzylammonium) dictate carboxylate resonance and supramolecular assembly. GBA forms a 3D hydrogen-bonded network with blue fluorescence (442 nm), while BABA adopts dimeric structures with green emission (547.2 nm) due to distinct π-π stacking and hydrogen-bonding patterns . Crystallographic data (CCDC 2144713/2144722) and CIE 1931 chromaticity analysis (CCT: 7947–9891 K) link structural features to optoelectronic performance, critical for OLED applications .

Q. What strategies resolve contradictions in NMR data interpretation for benzilate derivatives with similar structures?

  • Methodological Answer : Contradictions often arise from differences in resonance stabilization or hydrogen-bonding environments. For example, GBA's ¹³C NMR shows a downfield shift for C3 (81.89 ppm) due to hyperconjugation, whereas BABA's C2 (178.57 ppm) reflects non-resonant carboxylate behavior . Comparative analysis of bond angles (e.g., O3-C2-C9: 110.67° in GBA) and computational modeling (e.g., DFT) can clarify stereoelectronic effects .

Q. How can researchers optimize synthetic protocols to achieve high-purity this compound for pharmacological studies?

  • Methodological Answer : Purification via recrystallization (e.g., using chloroform/ethanol) is validated by HPLC-MS and NMR to ensure >95% purity. For analogs like GBA, reaction of benzilic acid with guanidine carbonate yields ionic crystals, while BABA requires benzylamine derivatives . Acid value titration and melting point analysis (e.g., 164°C for 3-Quinuclidinyl benzilate) confirm chemical stability .

Data Contradiction Analysis

Q. Why do fluorescence emission spectra vary significantly between structurally similar benzilate derivatives?

  • Methodological Answer : Variations stem from counterion-induced changes in electronic delocalization. GBA's resonance-stabilized COO⁻ group enhances π-conjugation, blue-shifting emission (442 nm), whereas BABA's non-resonant COO⁻ allows stronger intermolecular interactions, red-shifting emission (547.2 nm) . Time-resolved photoluminescence (TRPL) and X-ray crystallography are recommended to correlate excited-state dynamics with supramolecular packing.

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